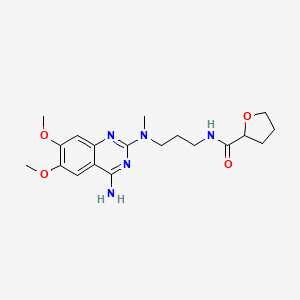![molecular formula C13H16N2 B1207607 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B1207607.png)
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Synthetic Methodologies
- A synthetic method for derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole was developed, providing a way to attach a carbon side chain at various positions on the nucleus (Somei, Wakida, & Ohta, 1988).
Chemical Reactivity Studies
- Research explored the reactivity of the azepine ring in this compound, particularly focusing on alkylation reactions with alcohols in the presence of Raney nickel (Glushkov, Volskova, Kostyuchenko, Sheinker, & Magidson, 1970).
Novel Synthesis Methods
- Novel methods for synthesizing heteroaryl-fused indole ring systems, including derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole, were developed. These compounds have shown inhibitory activities against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase (Ding et al., 2011).
Structural and Mechanistic Insights
- Studies on the formation of tetrahydro-7-hydroxy-6-methyl-1H-azepino[5,4,3-cd]indoles suggested the essential role of the 5-hydroxy group on the indole nucleus in novel reactions (Somei, Teranishi, Yamada, & Yamada, 2001).
Therapeutic Potential and Biological Activity
- Research into novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles identified compounds with high affinity for human V2 receptors and potential as vasopressin receptor antagonists (Matthews et al., 2003).
Propriétés
Nom du produit |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3 |
Clé InChI |
ZBXDOQWPGBISAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCNCC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



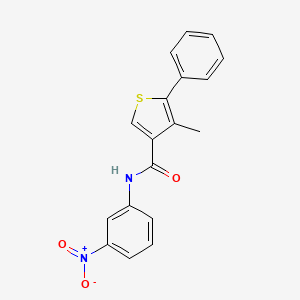
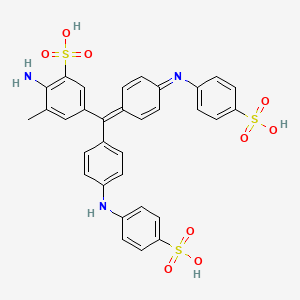
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)
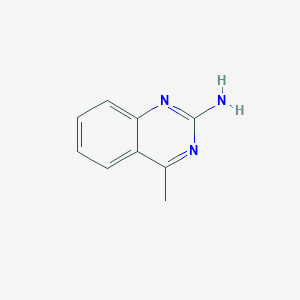
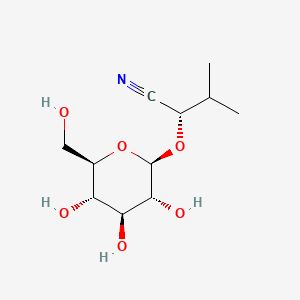

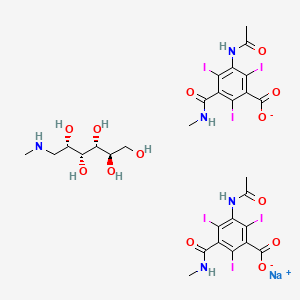
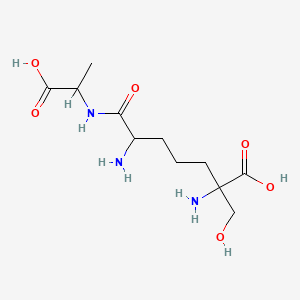
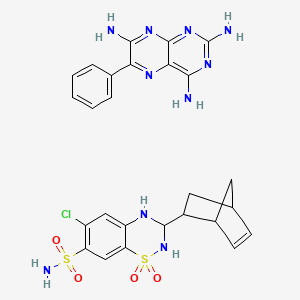
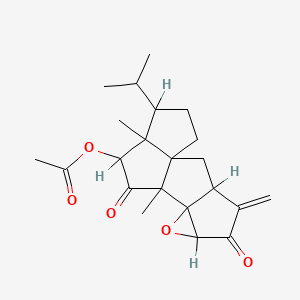
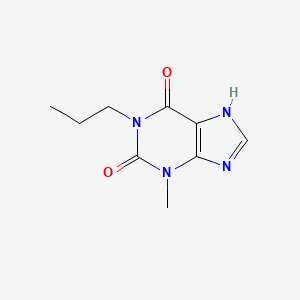
![[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate](/img/structure/B1207544.png)

